![molecular formula C17H36O2 B14339270 1-[2-(Hexyloxy)ethoxy]nonane CAS No. 93658-38-9](/img/structure/B14339270.png)
1-[2-(Hexyloxy)ethoxy]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hexyloxy)ethoxy]nonane is an organic compound that belongs to the class of ethers It is characterized by a nonane backbone with a hexyloxyethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hexyloxy)ethoxy]nonane typically involves the reaction of 1-bromo-2-(hexyloxy)ethane with nonanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Hexyloxy)ethoxy]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
1-[2-(Hexyloxy)ethoxy]nonane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Hexyloxy)ethoxy]nonane involves its interaction with molecular targets through its ether linkage. The compound can participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Butoxy)ethoxy]nonane
- 1-[2-(Octyloxy)ethoxy]nonane
- 1-[2-(Decyloxy)ethoxy]nonane
Uniqueness
1-[2-(Hexyloxy)ethoxy]nonane is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93658-38-9 |
|---|---|
Formule moléculaire |
C17H36O2 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1-(2-hexoxyethoxy)nonane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-10-11-13-15-19-17-16-18-14-12-8-6-4-2/h3-17H2,1-2H3 |
Clé InChI |
NTBYADBIFCUADN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCOCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


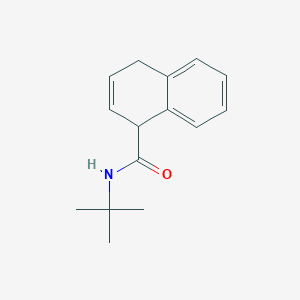
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
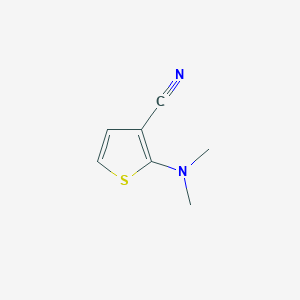
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
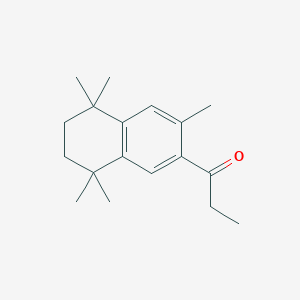
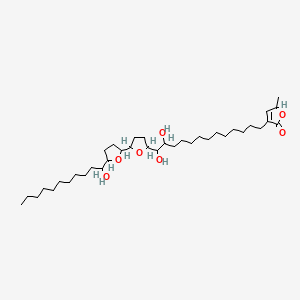
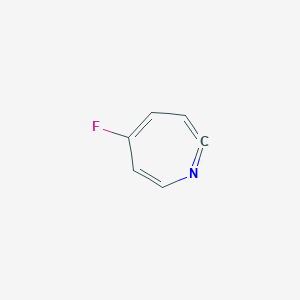
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
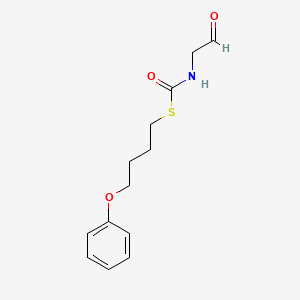
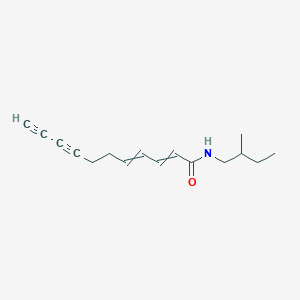
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
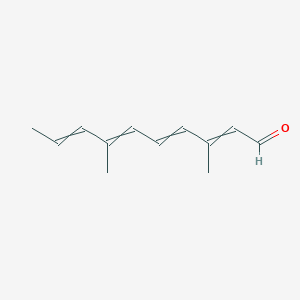
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
